Quinine dihydrobromide
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Overview
Description
Quinine dihydrobromide is a salt form of quinine, an alkaloid derived from the bark of the cinchona tree. Quinine has been historically significant for its use in treating malaria and other parasitic infections. This compound is known for its antimalarial properties and is used in various medicinal applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Quinine dihydrobromide can be synthesized through the extraction of quinine from cinchona bark followed by its conversion to the dihydrobromide salt. The extraction involves using an organic solvent to isolate the alkaloids from the bark, followed by acidification and precipitation .
Industrial Production Methods: In industrial settings, the extraction process is scaled up, and the quinine is purified through crystallization. The conversion to dihydrobromide involves reacting quinine with hydrobromic acid under controlled conditions to form the desired salt .
Chemical Reactions Analysis
Types of Reactions: Quinine dihydrobromide undergoes various chemical reactions, including:
Oxidation: Quinine can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert quinine to dihydroquinine.
Substitution: Quinine can undergo substitution reactions, particularly at the methoxy and vinyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Reagents like halogens and acids are used for substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroquinine.
Substitution: Various substituted quinine derivatives.
Scientific Research Applications
Quinine dihydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a chiral catalyst in asymmetric synthesis.
Biology: Studied for its effects on cellular processes and as a tool in molecular biology.
Medicine: Primarily used for its antimalarial properties, but also investigated for potential use in treating other parasitic infections and muscle disorders
Industry: Utilized in the production of tonic water and other beverages for its bitter flavor.
Mechanism of Action
The precise mechanism of action of quinine dihydrobromide is not fully understood, but it is believed to interfere with the parasite’s ability to break down and digest hemoglobin. This interference leads to the accumulation of toxic heme within the parasite, ultimately causing its death. Quinine also affects muscle membrane and sodium channels, which is why it is used in treating muscle disorders .
Comparison with Similar Compounds
Quinidine: An isomer of quinine, used as an antiarrhythmic agent.
Chloroquine: A synthetic derivative used as an antimalarial drug.
Mefloquine: Another synthetic antimalarial with a similar mechanism of action
Uniqueness: Quinine dihydrobromide is unique due to its natural origin from cinchona bark and its historical significance as one of the first chemical compounds used to treat an infectious disease. Its slow development of resistance compared to other antimalarials also highlights its uniqueness .
Properties
CAS No. |
549-47-3 |
---|---|
Molecular Formula |
C20H26Br2N2O2 |
Molecular Weight |
486.2 g/mol |
IUPAC Name |
(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;dihydrobromide |
InChI |
InChI=1S/C20H24N2O2.2BrH/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;2*1H/t13-,14-,19-,20+;;/m0../s1 |
InChI Key |
GKRXTXTYZVRRAI-HZQSTTLBSA-N |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.Br.Br |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.Br.Br |
Origin of Product |
United States |
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